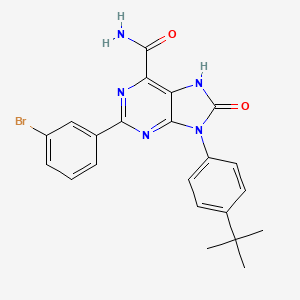
2-chloro-N-cyclopentylpyridin-3-amine
Descripción general
Descripción
“2-chloro-N-cyclopentylpyridin-3-amine” is a chemical compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 2nd position and a cyclopentylamine group at the 3rd position .Aplicaciones Científicas De Investigación
Nucleophilic Substitution Reactions
2-Chloro-N-cyclopentylpyridin-3-amine is involved in nucleophilic substitution reactions. For instance, 2-chloro-3-cyanopyridines can be replaced by various amines, including primary, secondary aliphatic, and heterocyclic amines, to yield 2-aminopyridines. This process is significant for producing various derivatives of aminopyridines, which have numerous applications in chemical synthesis (Bomika et al., 1976).
Catalyzed Amination
Palladium-catalyzed amination is another application, where chloropyridines like 5-bromo-2-chloropyridine are converted into amino-pyridines. This method is noted for its high yield and excellent chemoselectivity, demonstrating its utility in synthesizing complex pyridine-based compounds (Ji et al., 2003).
Cycloaddition Reactions
The molecule is also used in cycloaddition reactions. For example, 3-amino-5-chloro-2(1H)-pyrazinones react with olefins, leading to ring transformation and the formation of various pyridine derivatives. This method is crucial for generating diverse pyridine-based structures with potential pharmaceutical applications (Vandenberghe et al., 1996).
Aminations Involving Pyridyne Intermediate
This compound undergoes rearrangements in certain amination reactions, possibly involving a pyridyne intermediate. This process is significant in the formation of various aminopyridine derivatives, adding to the compound's versatility in synthetic chemistry (Pieterse & Hertog, 2010).
Polymerisation Applications
In the field of polymer science, the compound finds application in the synthesis and characterization of novel cobalt(II) complexes. These complexes, containing N,N-di(2-picolyl)amine based ligands, show potential in catalyzing the polymerization ofmethyl methacrylate. This process is pivotal in creating poly(methyl methacrylate), a widely used material in various industrial applications (Ahn et al., 2016).
Microwave-Assisted Amination
The compound is also used in microwave-assisted amination processes. This novel approach enables the synthesis of 2-aminopyridine derivatives in a simple, quick, and high-yield manner, without the need for transition-metal catalysts. Such methods are essential for efficient and rapid synthesis in medicinal chemistry (Samadi et al., 2011).
Versatile Reactions for Structural Diversity
This compound is integral in functionalizing imidazo[1,2-a]pyridines, expanding the structural diversity of C2- and C3-functionalized compounds. This capability is crucial for developing new molecular structures with potential therapeutic applications (Bazin et al., 2013).
Propiedades
IUPAC Name |
2-chloro-N-cyclopentylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCAUDPHYSKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287107 | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
906371-82-2 | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906371-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3301016.png)
![6-Nitrothieno[3,2-b]pyridin-7-ol](/img/structure/B3301019.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B3301030.png)



![2-Bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B3301064.png)


![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3301078.png)


